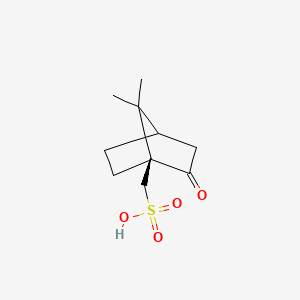

(1S)-(+)-10-Camphorsulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOPJNTWMNEORI-OMNKOJBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | d-Camphorsulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3144-16-9 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Chemical Properties and Applications

(1S)-(+)-10-Camphorsulfonic acid (CSA), a chiral sulfonic acid derived from camphor (B46023), is a cornerstone reagent in synthetic organic chemistry and drug development. Its unique combination of acidity, chirality, and solubility in organic solvents makes it an invaluable tool for researchers and scientists. This technical guide provides a comprehensive overview of the chemical properties of this compound, complete with detailed experimental protocols and structured data for easy reference.

Core Chemical and Physical Properties

This compound is a white, crystalline, and hygroscopic solid. It is a relatively strong organic acid, a property conferred by the sulfonic acid group. Its chirality, originating from the camphor backbone, is fundamental to its primary application as a chiral resolving agent.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O₄S | |

| Molecular Weight | 232.30 g/mol | |

| Melting Point | 196-200 °C (decomposes) | |

| pKa | ~1.2 | [1] |

| Specific Optical Rotation | [α]₂₀/D +19.9° (c=2 in H₂O) | |

| Appearance | White crystalline powder | [2] |

Solubility Profile

This compound exhibits solubility in a range of solvents, a critical factor for its utility in various reaction conditions.

| Solvent | Solubility | Reference(s) |

| Water | Soluble | [1] |

| Methanol | Soluble | |

| Ethanol | Slightly soluble | [2] |

| Glacial Acetic Acid | Slightly soluble | [2] |

| Ethyl Acetate | Slightly soluble | [2] |

| Ether | Insoluble | [2] |

| Dichloromethane (B109758) | Soluble | [3] |

Spectroscopic Data

The structural features of this compound are well-characterized by various spectroscopic techniques.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to the camphor skeleton.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays prominent absorption bands indicative of its functional groups. Key absorptions include those for the S=O and O-H stretches of the sulfonic acid group and the C=O stretch of the camphor ketone.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound in a research setting.

Synthesis of this compound

This protocol is adapted from the well-established Reychler synthesis.[7]

Materials:

-

(1S)-(+)-Camphor

-

Concentrated Sulfuric Acid

-

Acetic Anhydride (B1165640)

-

Ether

-

3 L three-necked, round-bottomed flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filter

-

Vacuum desiccator

Procedure:

-

Equip a 3 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Place 588 g of concentrated sulfuric acid into the flask and cool it in an ice-salt bath.

-

Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition typically takes 1-1.5 hours.[7]

-

Once the addition is complete, add 912 g of powdered (1S)-(+)-camphor to the mixture.

-

Continue stirring until all the camphor has dissolved.

-

Remove the stirrer and dropping funnel, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.

-

Collect the crystalline product by suction filtration and wash it with ether.

-

Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g.[7]

Chiral Resolution of a Racemic Amine by Fractional Crystallization

This compound is widely used for the resolution of racemic amines. The following is a representative protocol for the resolution of (±)-trans-2,3-diphenylpiperazine.[3][8]

Materials:

-

(±)-trans-2,3-diphenylpiperazine

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous potassium carbonate (K₂CO₃)

-

Standard laboratory glassware

Procedure:

-

Diastereomeric Salt Formation: In a flask, dissolve 10.0 mmol of (±)-trans-2,3-diphenylpiperazine and 20.0 mmol of this compound in 100 mL of dichloromethane.

-

Crystallization: Stir the solution at room temperature for 24 hours to allow for the formation of a precipitate.

-

Isolation of Diastereomer: Collect the precipitate (the less soluble diastereomeric salt) by vacuum filtration.

-

Liberation of the Enantiomerically Enriched Amine: Suspend the collected precipitate in a mixture of dichloromethane and saturated aqueous sodium carbonate solution. Stir until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and evaporate the solvent to yield the enantiomerically enriched amine.

Determination of pKa by Potentiometric Titration

The following is a general procedure for determining the pKa of a sulfonic acid like this compound, which can be adapted for specific laboratory conditions.[9][10][11]

Materials and Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. Add KCl to a final concentration of 0.15 M.

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode in the solution.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for its acidic and chiral properties.

Chiral Resolution

As detailed in the experimental protocol, the primary application of this compound is in the resolution of racemic mixtures, particularly amines, by forming diastereomeric salts that can be separated by fractional crystallization.[3][8][12][13]

As a Chiral Catalyst

This compound can act as a chiral Brønsted acid catalyst in a variety of asymmetric syntheses.[14][15][16][17][18] Its use as an organocatalyst is advantageous as it is metal-free, relatively inexpensive, and easy to handle.[18] For instance, it has been employed to catalyze the synthesis of β-amino ketones through Mannich type reactions.[17]

Use in Protecting Group Chemistry

Due to its nature as a strong, solid organic acid, this compound is often used as a catalyst in the introduction and removal of acid-labile protecting groups, such as acetals. Its use is particularly favored in late-stage syntheses where anhydrous conditions are necessary, as it can be easily dried, unlike mineral acids which contain significant amounts of water.[14][15]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is also hygroscopic and should be stored in a tightly sealed container in a dry environment.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of chemists and pharmaceutical scientists. Its well-defined chemical and physical properties, coupled with its utility as a chiral resolving agent and a catalyst, ensure its continued importance in the synthesis of enantiomerically pure compounds. The detailed protocols provided in this guide are intended to facilitate its effective and safe use in a research and development setting. At present, there is no readily available information in the scientific literature detailing the involvement of this compound in specific biological signaling pathways. Its primary applications remain in the realm of chemical synthesis and analysis.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. DL-10-CAMPHORSULFONIC ACID(5872-08-2) 1H NMR spectrum [chemicalbook.com]

- 5. (1S)-(+)-Camphor-10-sulphonic acid(3144-16-9) IR2 [m.chemicalbook.com]

- 6. DL-10-CAMPHORSULFONIC ACID(5872-08-2) IR Spectrum [m.chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 13. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

- 14. echemi.com [echemi.com]

- 15. Role of 10-camphor sulfonic acid as a catalyst in protecting group chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. researchgate.net [researchgate.net]

- 17. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of (1S)-(+)-10-Camphorsulfonic acid (CSA), a widely utilized chiral resolving agent and strong acid catalyst in organic synthesis and pharmaceutical development. The information is presented to support laboratory work, process development, and quality control.

Core Physical and Chemical Data

This compound is a colorless, hygroscopic crystalline solid at room temperature.[1] It is a strong organic acid, soluble in water and a variety of organic solvents.[1] Its robust nature and well-defined chiral structure make it an invaluable tool in asymmetric synthesis.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy reference and comparison.

| Property | Value | Conditions / Notes |

| Molecular Formula | C₁₀H₁₆O₄S | |

| Molecular Weight | 232.30 g/mol | |

| Melting Point | 196-200 °C (decomposes) | |

| Specific Optical Rotation | +19.9° to +22° | c = 2-20 in H₂O at 20-25 °C, using the sodium D-line (589 nm) |

| pKa | ~1.2 | Predicted value: 1.17 ± 0.50 |

| Water Solubility | Soluble | |

| Other Solubilities | Moderately soluble in chloroform. Insoluble in ether, slightly soluble in glacial acetic acid and ethyl acetate. | |

| Appearance | White to off-white crystalline powder | |

| pH | 0.3 | 200 g/L aqueous solution |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory practices and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, achieving a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated digital apparatus).

-

Heating: The apparatus is heated rapidly to about 15-20°C below the expected melting point (approx. 198°C). The heating rate is then reduced to a slow and steady 1-2°C per minute.

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[2][3]

Specific Optical Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is a direct measure of a sample's enantiomeric purity.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (typically water), as specified in the data table (e.g., 2 g per 100 mL).

-

Polarimeter Setup: A polarimeter is calibrated to zero using a blank cell filled with the pure solvent. The light source is typically a sodium D-line lamp (589 nm). The temperature of the sample chamber is maintained at a constant, specified temperature (e.g., 20°C or 25°C).[4][5]

-

Measurement: The prepared solution is transferred to a sample cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

Solubility Determination (Qualitative)

This protocol provides a general assessment of solubility in various solvents.

Methodology:

-

Sample Preparation: Approximately 25 mg of this compound is placed into a small test tube.

-

Solvent Addition: 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small portions (e.g., 0.25 mL at a time).

-

Observation: After each addition, the test tube is vigorously shaken. The sample is classified as "soluble" if it completely dissolves. If it does not, it is classified as "insoluble" or "sparingly soluble."[7] Given the acidic nature of CSA, it is expected to be highly soluble in basic solutions like 5% NaOH.

pKa Determination (Potentiometric Titration)

The pKa value quantifies the strength of an acid. For a strong acid like CSA, this value is low.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration Setup: A calibrated pH meter is placed in the acid solution, which is continuously stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The initial pH of the acid solution is recorded. The base is added in small, precise increments, and the pH is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of base added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For a strong acid like CSA, the initial part of the titration curve is used to determine the dissociation constant.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film): A small amount of solid this compound is dissolved in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride).

-

Film Deposition: One or two drops of this solution are placed onto the surface of a polished salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[9]

-

Spectral Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty spectrometer is first recorded. Then, the IR spectrum of the sample is acquired. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the sulfonic acid, carbonyl, and C-H bonds within the molecule.[10]

Visualization of Experimental Workflow

While the physical properties themselves are discrete data points, the general workflow for their determination can be visualized. The following diagram illustrates a logical sequence for characterizing a solid organic acid like this compound.

Caption: General workflow for determining the physical properties of a solid organic acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. almaaqal.edu.iq [almaaqal.edu.iq]

- 4. digicollections.net [digicollections.net]

- 5. rudolphresearch.com [rudolphresearch.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

(1S)-(+)-10-Camphorsulfonic acid structure and stereochemistry

An In-depth Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Structure, Stereochemistry, and Applications

Introduction

This compound, commonly abbreviated as (+)-CSA or 10-CSA, is a chiral sulfonic acid derived from camphor (B46023).[1] It is a white, crystalline solid that is soluble in water and various organic solvents.[1][2] As a relatively strong acid, it finds extensive use in organic chemistry as a resolving agent for chiral amines and other cationic compounds, as well as an acid catalyst in a variety of chemical transformations.[3][4][5] Its well-defined stereochemistry and acidic properties make it an invaluable tool in asymmetric synthesis and the development of chiral pharmaceuticals.[6] This guide provides a comprehensive overview of the structure, stereochemistry, properties, and key applications of this compound for researchers and professionals in the fields of chemistry and drug development.

Structure and Stereochemistry

The systematic IUPAC name for this compound is [(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid.[7] The molecule possesses a rigid bicyclic camphor skeleton with a sulfonic acid group attached to the C10 methyl group.

The stereochemistry of (+)-CSA is defined by the chiral centers inherent in the camphor framework. The "(1S)" designation in the name refers to the stereochemistry at the C1 position of the bicyclic ring system. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). The absolute configuration of the (+)-enantiomer has been confirmed as (1S,4R).[8][9]

Below is a diagram illustrating the relationship between camphor enantiomers and their corresponding sulfonic acids.

Caption: Stereochemical relationship between camphor and camphorsulfonic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄S | [7] |

| Molecular Weight | 232.30 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 196-200 °C (decomposes) | [10] |

| Specific Rotation [α]20/D | +19.9° (c=2 in H₂O) | |

| Specific Rotation [α]20/D | +21.5±1° (c=10% in H₂O) | [2] |

| pKa | 1.17 ± 0.50 (Predicted) | [2] |

| Solubility | Soluble in water, moderately soluble in chloroform | [2][10] |

| CAS Number | 3144-16-9 | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be prepared by the sulfonation of (1S)-(+)-camphor.[2][10] A general procedure, adapted from established methods, is described below.[11]

Materials:

-

(1S)-(+)-Camphor

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride (B1165640) ((CH₃CO)₂O)

-

Diethyl Ether

Procedure:

-

A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.

-

The flask is cooled in an ice-salt bath.

-

Acetic anhydride is added dropwise to the sulfuric acid at a rate that maintains the temperature below 20 °C.[11]

-

Once the addition is complete, powdered (1S)-(+)-camphor is added to the mixture.[11]

-

The mixture is stirred until the camphor is dissolved, and then allowed to stand for an extended period (e.g., 36 hours) to allow for crystallization.[11]

-

The resulting solid is collected by suction filtration and washed with cold diethyl ether to remove impurities.[11]

-

The product is dried in a vacuum desiccator to yield crystalline this compound.[11]

The workflow for this synthesis is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Application as a Resolving Agent

One of the primary applications of this compound is in the resolution of racemic mixtures of chiral amines. This process involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

General Protocol for Resolution of a Racemic Amine:

-

A solution of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or acetone) is prepared.

-

An equimolar amount of this compound, dissolved in the same solvent, is added to the amine solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to induce crystallization of one of the diastereomeric salts.

-

The less soluble diastereomeric salt precipitates out of the solution and is collected by filtration.

-

The collected salt is then treated with a base (e.g., NaOH or NH₄OH) to liberate the free enantiomerically enriched amine.

-

The resolved amine is extracted into an organic solvent, and the solvent is evaporated to yield the purified enantiomer.

-

The specific rotation of the resolved amine is measured to determine its enantiomeric purity.

The logical workflow for this resolution process is depicted below.

Caption: Workflow for the resolution of a racemic amine using (+)-CSA.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent with several important applications in the pharmaceutical industry and in broader organic synthesis:

-

Chiral Resolution: As detailed above, its most common use is as a resolving agent for separating enantiomers of basic compounds, which is a critical step in the synthesis of many chiral drugs.[5]

-

Asymmetric Catalysis: It can serve as a chiral Brønsted acid catalyst in enantioselective reactions, such as Friedel-Crafts and Michael additions.[6]

-

Pharmaceutical Salts: It is used to form stable, crystalline salts of basic active pharmaceutical ingredients (APIs), which can improve their handling, stability, and bioavailability.[1] Examples include trimetaphan camsylate and lanabecestat (B602830) camsylate.[1]

-

Synthesis of Heterocycles: It has been employed as an efficient organocatalyst for the synthesis of biologically active heterocyclic compounds, such as benzoxanthenes, which have shown potential antiviral properties.[4][12]

-

Chiral Dopant: It has been used as a chiral dopant to induce optical activity in polymers like polyaniline.[2][10]

Conclusion

This compound is a cornerstone chiral reagent in modern organic and medicinal chemistry. Its rigid, well-defined stereostructure, combined with its acidic nature, provides a powerful tool for the synthesis and purification of enantiomerically pure compounds. From its fundamental role in chiral resolutions to its application as a catalyst and a component of pharmaceutical formulations, (+)-CSA continues to be an indispensable molecule for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]

- 7. (1S)-(+)-Camphor-10-sulphonic acid | C10H16O4S | CID 218580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 10-camphor sulfonic acid: A simple and efficient organocatalyst to access anti-SARS-COV-2 Benzoxanthene derivatives · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]

synthesis of (1S)-(+)-10-Camphorsulfonic acid from natural camphor

An In-depth Technical Guide to the Synthesis of (1S)-(+)-10-Camphorsulfonic Acid from Natural Camphor (B46023)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a crucial chiral resolving agent and versatile catalyst in organic synthesis.[1][2] The synthesis commences with the sulfonation of natural (+)-camphor, a readily available starting material.[3][4] This process, while seemingly a direct sulfonation of a methyl group, is understood to proceed through a more complex mechanism involving a retro-semipinacol rearrangement.[1]

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of camphorsulfonic acid.[5][6] It is imperative that a thorough risk assessment is conducted prior to commencing any experimental work.[6]

Part 1: Synthesis of this compound

This procedure is based on the method described by Bartlett and Knox for the synthesis of D,L-10-Camphorsulfonic acid, adapted for the synthesis of the optically active (1S)-(+) enantiomer by using natural (+)-camphor as the starting material.[6]

Materials and Equipment:

-

3 L three-necked, round-bottomed flask

-

Powerful slow-speed mechanical stirrer with a Teflon® blade

-

500 mL dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filter apparatus

-

Vacuum desiccator

-

Natural (+)-camphor

-

Concentrated sulfuric acid

-

Acetic anhydride (B1165640)

-

Anhydrous ether

-

Glacial acetic acid (for recrystallization)

Procedure:

-

A 3 L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

588 g (366 mL, 6 moles) of concentrated sulfuric acid is added to the flask.

-

The flask is cooled in an ice-salt bath, and the stirrer is started.

-

1216 g (1170 mL, 12 moles) of acetic anhydride is added dropwise from the dropping funnel at a rate that maintains the internal temperature at or below 20°C. This addition typically takes 1-1.5 hours.[6]

-

Once the addition of acetic anhydride is complete, the dropping funnel is replaced with a stopper, and 912 g (6 moles) of coarsely powdered natural (+)-camphor is added to the reaction mixture.

-

Stirring is continued until all the camphor has dissolved.

-

The stirrer is then removed, the flask is stoppered, and the ice bath is allowed to melt. The reaction mixture is left to stand at room temperature. The crystallization time can affect the yield; a period of 36 hours is recommended for a good yield.[6]

-

The crystalline product is collected by suction filtration and washed with anhydrous ether.[6]

-

The product is dried in a vacuum desiccator at room temperature. The expected yield of the nearly white crystalline product is in the range of 38-42%.[6]

Part 2: Purification by Recrystallization

The crude this compound can be further purified by recrystallization from glacial acetic acid to improve its purity.[6]

Procedure:

-

Approximately 60 g of the crude product is dissolved in 90 mL of glacial acetic acid by heating to 105°C.

-

The solution is allowed to cool, inducing crystallization of the purified product.

-

The purified crystals are collected by suction filtration and dried. This process typically results in a recovery of about 40 g of purified material.[6]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification of this compound.

Table 1: Reagent Quantities for Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Volume (mL) |

| Natural (+)-Camphor | 152.23 | 6 | 912 g | - |

| Sulfuric Acid (conc.) | 98.08 | 6 | 588 g | 366 |

| Acetic Anhydride | 102.09 | 12 | 1216 g | 1170 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | ≤ 20°C (during addition) |

| Reaction Time | 36 hours (crystallization) |

| Expected Yield (crude) | 38 - 42% |

| Melting Point | 196-200 °C (decomposes)[7] |

| Optical Activity [α]20/D | +19.9°, c = 2 in H₂O[7] |

Table 3: Purification Data

| Parameter | Value |

| Solvent for Recrystallization | Glacial Acetic Acid |

| Crude Product Amount | 60 g |

| Solvent Volume | 90 mL |

| Expected Recovery | ~67% (40 g) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Leading Sulfonic Acid Supplier [sulfonic-acid.com]

- 4. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (1S)-(+)-10-樟脑磺酸 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Camphorsulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of camphorsulfonic acid, a vital organosulfur compound utilized as a resolving agent for chiral amines and in various pharmaceutical applications. This document details the intricate reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data to facilitate a deeper understanding and successful synthesis of this compound.

Core Mechanism of Synthesis: A Multi-Step Rearrangement

The synthesis of 10-camphorsulfonic acid from camphor (B46023) is not a straightforward sulfonation of a methyl group. Instead, it proceeds through a more complex and elegant pathway involving a series of rearrangements. The primary reagents for this transformation are camphor, concentrated sulfuric acid, and acetic anhydride (B1165640).[1] The presence of acetic anhydride is crucial as it reacts with sulfuric acid to form a potent sulfonating agent, acetylsulfuric acid, and also acts as a solvent.

The reaction is believed to be initiated by the protonation of the camphor carbonyl group by the strong acid, which triggers a cascade of molecular rearrangements. This intricate mechanism, often referred to as a retro-semipinacol rearrangement, is outlined below:

-

Protonation of Camphor: The carbonyl oxygen of camphor is protonated by the acid catalyst.

-

Retro-Semipinacol Rearrangement: This is followed by a rearrangement of the carbon skeleton, leading to the formation of a tertiary carbocation.

-

Alkene Formation: A proton is then eliminated from a carbon adjacent to the carbocation, resulting in the formation of an alkene intermediate.

-

Sulfonation of the Alkene: The newly formed double bond is then susceptible to electrophilic attack by the sulfonating agent (sulfur trioxide or its equivalent), leading to the formation of a sulfonylated carbocation.

-

Final Rearrangement: The molecule undergoes another rearrangement to regenerate the stable camphor skeleton, now with a sulfonic acid group attached to the C-10 methyl group.

This proposed mechanism accounts for the observed regioselectivity of the sulfonation at the seemingly unactivated methyl group.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the synthesis of camphorsulfonic acid.

Caption: Proposed reaction mechanism for the synthesis of camphorsulfonic acid.

Quantitative Data Summary

The yield and purity of camphorsulfonic acid are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a typical synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| D,L-Camphor | 912 g (6 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Conc. Sulfuric Acid | 588 g (6 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Acetic Anhydride | 1216 g (12 moles) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Reaction Conditions | ||

| Temperature | < 20°C (during addition) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Reaction Time | 16 hours - 2 weeks | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Product Information | ||

| Yield (after 16 hours) | ~34% (470 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Yield (after 36 hours) | 38-42% (530-580 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Yield (after 2 weeks) | 44-47% (615-655 g) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Melting Point | 202-203°C (decomposes) | [Organic Syntheses, Coll. Vol. 5, p.196 (1973)] |

| Molar Mass | 232.29 g/mol | [1] |

| pKa | 1.2 | [1] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of D,L-10-camphorsulfonic acid.

Materials and Equipment:

-

3-L three-necked round-bottomed flask

-

Mechanical stirrer with a Teflon® blade

-

500-mL dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filtration apparatus

-

Vacuum desiccator

-

D,L-Camphor (coarsely powdered)

-

Concentrated sulfuric acid

-

Acetic anhydride

-

Anhydrous ether

-

Glacial acetic acid (for recrystallization)

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of camphorsulfonic acid.

Procedure:

-

Reaction Setup: In a 3-L three-necked round-bottomed flask equipped with a powerful mechanical stirrer, a dropping funnel, and a thermometer, place 588 g (6 moles) of concentrated sulfuric acid.

-

Cooling: Immerse the flask in an ice-salt bath to cool the sulfuric acid.

-

Addition of Acetic Anhydride: Begin stirring and slowly add 1216 g (12 moles) of acetic anhydride from the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.

-

Addition of Camphor: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g (6 moles) of coarsely powdered D,L-camphor to the reaction mixture.

-

Dissolution: Continue stirring until all the camphor has dissolved.

-

Reaction Period: Replace the stirrer with a stopper, remove the ice bath, and allow the mixture to stand at room temperature. The crystallization of camphorsulfonic acid will occur over time. For a moderate yield, a period of 36 hours is sufficient, while longer periods (up to 2 weeks) can increase the yield.

-

Isolation of Product: Collect the crystalline product by suction filtration.

-

Washing: Wash the collected crystals on the filter with anhydrous ether to remove any remaining acetic acid and unreacted starting materials.

-

Drying: Dry the nearly white crystalline product in a vacuum desiccator over a suitable desiccant (e.g., concentrated sulfuric acid or phosphorus pentoxide). The yield of the crude product is typically between 38% and 47%, depending on the reaction time.

-

Purification (Optional): For higher purity, the crude camphorsulfonic acid can be recrystallized from glacial acetic acid. Dissolve approximately 60 g of the crude product in 90 mL of hot glacial acetic acid (around 105°C), and then allow it to cool to induce crystallization. This will result in a recovery of about 40 g of purified material.

This detailed guide provides the essential information for the successful synthesis and understanding of camphorsulfonic acid. By carefully controlling the reaction conditions and following the outlined procedures, researchers can reliably produce this important chemical compound for their specific applications.

References

(1S)-(+)-10-Camphorsulfonic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 3144-16-9

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on (1S)-(+)-10-Camphorsulfonic acid. It provides a detailed overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a chiral resolving agent. This document includes structured data tables for easy reference and detailed experimental protocols for practical application in the laboratory.

Core Properties and Specifications

This compound, often abbreviated as (+)-CSA, is a strong organic acid derived from camphor (B46023).[1] Its chiral nature makes it an invaluable tool in stereochemistry, particularly for the separation of enantiomers.[1] It is a white crystalline solid that is soluble in water and various organic solvents.[2]

Chemical and Physical Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference(s) |

| CAS Number | 3144-16-9 | [3][4] |

| Molecular Formula | C₁₀H₁₆O₄S | [3][4] |

| Molecular Weight | 232.30 g/mol | [4][5] |

| IUPAC Name | [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid | [6] |

| Synonyms | (+)-Camphor-10-sulfonic acid, (+)-β-Camphorsulfonic acid, Reychler's acid | [1][3][7] |

| InChI Key | MIOPJNTWMNEORI-GMSGAONNSA-N | [5][6] |

| Canonical SMILES | CC1(C)[C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O | [3] |

| Property | Value | Reference(s) |

| Appearance | White crystalline solid/powder | [2][8][5] |

| Melting Point | 196-200 °C (decomposes) | [2][5] |

| Optical Rotation [α]20/D | +19.9° to +21° (c=2 in H₂O) | [5] |

| pKa | 1.2 | [1] |

| Solubility | Soluble in water and many organic solvents. Moderately soluble in chloroform (B151607). | [1][2][8] |

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask. It is incompatible with strong bases and strong oxidizing agents.[2]

| Hazard Statement | Code | Reference(s) |

| May be corrosive to metals | H290 | |

| Causes severe skin burns and eye damage | H314 | [3] |

| Causes serious eye damage | H318 | [3] |

Synthesis of this compound

This compound can be synthesized from the naturally occurring (+)-camphor through sulfonation. The following is a representative protocol adapted from the synthesis of the racemic mixture.[2][4]

Experimental Protocol: Synthesis from (+)-Camphor

Materials:

-

(+)-Camphor

-

Concentrated Sulfuric Acid

-

Acetic Anhydride (B1165640)

-

Ether

-

Glacial Acetic Acid (for recrystallization, optional)

Equipment:

-

Three-necked, round-bottomed flask

-

Stirrer with a Teflon® blade

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Suction filter

-

Vacuum desiccator

Procedure:

-

In a 3 L three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, place 588 g of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath and begin stirring.

-

Slowly add 1216 g of acetic anhydride through the dropping funnel, ensuring the temperature does not exceed 20 °C. This addition may take 1-1.5 hours.[4]

-

Once the addition is complete, remove the dropping funnel and add 912 g of coarsely powdered (+)-camphor.[4]

-

Continue stirring until the camphor is completely dissolved.

-

Stop stirring and allow the mixture to stand for at least 36 hours, during which the product will crystallize.[4]

-

Collect the crystalline this compound by suction filtration and wash it with ether.[2][4]

-

Dry the product in a vacuum desiccator at room temperature. The expected yield is approximately 38-42%.[4]

-

(Optional) The product can be further purified by recrystallization from glacial acetic acid.[4]

Applications in Asymmetric Synthesis and Chiral Resolution

The primary application of this compound is as a chiral resolving agent for racemic mixtures of basic compounds, particularly amines.[1][9][4] The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3]

Caption: General workflow for chiral resolution of a racemic amine using (+)-CSA.

Experimental Protocol: Chiral Resolution of (±)-trans-2,3-Diphenylpiperazine

This protocol provides a specific example of the chiral resolution of a racemic diamine.[4]

Materials:

-

(±)-trans-2,3-Diphenylpiperazine

-

This compound

-

Dichloromethane (B109758) (CH₂Cl₂)

-

2M Sodium Carbonate (Na₂CO₃) aqueous solution

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Brine

Equipment:

-

Stirring plate and stir bar

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Salt Formation: In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and this compound (4.65 g, 20 mmol) in 100 mL of dichloromethane.[4]

-

Stir the mixture at 25 °C for 24 hours.[4]

-

Isolation of the Less Soluble Diastereomeric Salt: Collect the resulting precipitate (the less soluble diastereomeric salt) by filtration.[4]

-

Regeneration of the Enantiomer:

-

Suspend the collected precipitate in a mixture of dichloromethane and 2M aqueous Na₂CO₃ solution.

-

Stir until the solid completely dissolves.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.[4]

-

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.[4]

-

Evaporate the solvent under reduced pressure to yield the enantiomerically enriched (R,R)-(+)-2,3-diphenylpiperazine. A 98% enantiomeric excess (ee) can be achieved.[4]

-

-

Work-up of the Filtrate (for the other enantiomer):

-

The filtrate from step 3 contains the more soluble diastereomeric salt, enriched in the (S,S)-enantiomer.

-

Concentrate the filtrate, and if a second precipitate forms, isolate it.

-

Treat the filtrate or the second precipitate with 2M aqueous Na₂CO₃ and extract with an organic solvent (e.g., diethyl ether) to recover the (S,S)-(-)-2,3-diphenylpiperazine.[4]

-

Synthesis of Derivatives

This compound serves as a starting material for the synthesis of various chiral reagents, such as (camphorsulfonyl)oxaziridines, which are used for asymmetric oxidations.

Caption: Synthetic workflow for (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine.

Experimental Protocol: Synthesis of (+)-(1S)-10-Camphorsulfonamide

This protocol details the first two steps in the synthesis of (+)-(camphorylsulfonyl)oxaziridine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃)

-

Ammonium hydroxide solution (reagent-grade)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Two-necked, round-bottomed flasks

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of Camphorsulfonyl Chloride:

-

To a 2 L two-necked, round-bottomed flask, add 116 g (0.5 mol) of this compound and 750 mL of chloroform.

-

Heat the suspension to reflux.

-

Add 71.4 g (0.6 mol) of freshly distilled thionyl chloride dropwise over 1 hour.

-

Continue heating at reflux until gas evolution ceases (approximately 9-10 hours). The resulting solution of camphorsulfonyl chloride is used directly in the next step.

-

-

Formation of Camphorsulfonamide:

-

In a separate 5 L two-necked, round-bottomed flask, place 1.6 L of ammonium hydroxide solution and cool to 0 °C in an ice bath.

-

Slowly add the chloroform solution of crude camphorsulfonyl chloride to the cooled ammonium hydroxide solution over 1 hour, maintaining the temperature between 0-10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer three times with 250 mL portions of methylene chloride.

-

Combine the organic layers, wash with 250 mL of brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain the crude (+)-(1S)-10-Camphorsulfonamide (yield approx. 90%).

-

This guide provides a solid foundation for the use and understanding of this compound in a research setting. The provided protocols are intended as a starting point and may require optimization based on specific substrates and laboratory conditions.

References

- 1. Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S [ ] )-(+)-camphor-10-sulfonic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US4049703A - Process for the production of purified camphorsulfonic acid salts - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to (1S)-(+)-10-Camphorsulfonic Acid: Properties, Synthesis, and Applications in Drug Development

(1S)-(+)-10-Camphorsulfonic acid , often abbreviated as (+)-CSA, is a chiral sulfonic acid widely utilized in organic chemistry and pharmaceutical development. Its robust acidic nature, combined with its inherent chirality, makes it an invaluable tool for the resolution of racemic mixtures and as a catalyst in asymmetric synthesis. This guide provides an in-depth overview of its chemical and physical properties, synthesis, and key applications for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white, crystalline solid that is soluble in water and various organic solvents.[1] It is a relatively strong acid with a pKa of 1.2.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄S | [2][3] |

| Molecular Weight | 232.30 g/mol | [2][3] |

| CAS Number | 3144-16-9 | [3] |

| Melting Point | 196-200 °C (decomposes) | [4] |

| Optical Activity | [α]20/D +19.9°, c = 2 in H₂O | |

| Appearance | Crystals |

A monohydrate form of this compound also exists with a molecular formula of C₁₀H₁₈O₅S and a molecular weight of 250.31 g/mol .[5]

Synthesis and Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the sulfonation of natural (+)-camphor.[4] A common laboratory-scale procedure, adapted from Reychler's method, involves the reaction of camphor (B46023) with a mixture of concentrated sulfuric acid and acetic anhydride (B1165640).[6][7]

Experimental Protocol: Synthesis of D,L-10-Camphorsulfonic Acid

This protocol describes the synthesis of the racemic mixture, but the use of optically active natural camphor will yield the desired enantiomer.[7]

-

Reagent Preparation: In a 3-liter, three-necked, round-bottomed flask equipped with a powerful stirrer, a dropping funnel, and a thermometer, place 588 g (366 ml) of concentrated sulfuric acid.

-

Cooling and Addition: Cool the flask in an ice-salt bath and begin stirring. Add 1216 g (1170 ml) of acetic anhydride at a rate that maintains the internal temperature below 20°C. This addition typically takes 1 to 1.5 hours.

-

Camphor Addition: Once the addition of acetic anhydride is complete, remove the dropping funnel and add 912 g of coarsely powdered D,L-camphor.

-

Reaction: Continue stirring until the camphor has dissolved. Then, stop the stirrer and allow the mixture to stand for 36 hours, during which time the ice bath can be allowed to melt.

-

Isolation and Purification: Collect the resulting crystalline camphorsulfonic acid on a suction filter and wash it with ether. Dry the product in a vacuum desiccator at room temperature. The yield is typically in the range of 530–580 g.[7]

Application in Chiral Resolution: An Experimental Example

One of the primary applications of this compound is as a resolving agent for racemic mixtures of amines and other basic compounds.[1][8] The process involves the formation of diastereomeric salts, which can then be separated by crystallization.

Experimental Protocol: Resolution of (±)-trans-2,3-diphenylpiperazine

This protocol outlines the resolution of a racemic diamine using this compound.[8]

-

Salt Formation: Dissolve (±)-2,3-diphenylpiperazine (10 mmol) and this compound (20 mmol) in 100 mL of dichloromethane (B109758) (CH₂Cl₂).

-

Stirring and Filtration: Stir the mixture at 25°C for 24 hours. A precipitate will form, which is then collected by filtration. This first precipitate is enriched in the (R,R)-diastereomeric salt.

-

Liberation of the Enantiomer: Suspend the filtered precipitate in a mixture of CH₂Cl₂ and aqueous sodium carbonate (2M). Stir until the solid dissolves completely.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

-

Final Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous potassium carbonate. Evaporation of the solvent yields the enantiomerically enriched (R,R)-2,3-diphenylpiperazine.[8]

Logical Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

Applications in Drug Development and Organic Synthesis

This compound serves multiple roles in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs):

-

Chiral Resolving Agent: Its most prominent use is in the separation of enantiomers of chiral amines and other basic compounds, a critical step in the development of single-enantiomer drugs.[1]

-

Asymmetric Catalyst: As a chiral Brønsted acid, it can catalyze a variety of enantioselective reactions, such as Friedel-Crafts reactions.[9]

-

Protecting Group Chemistry: Solid organic acids like CSA are often preferred for introducing and removing acid-labile protecting groups, as they can be used under anhydrous conditions, which is crucial for sensitive substrates.[10]

-

Synthesis of Chiral Polymers: It has been used as a chiral dopant in the synthesis of chiral polyaniline nanofibers.[4]

-

Pharmaceutical Formulations: The conjugate base, camsylate, is used as a counterion in some pharmaceutical formulations, such as trimetaphan camsilate.[1]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. (1S)-(+)-Camphor-10-sulphonic acid | C10H16O4S | CID 218580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 5. (1S)-(+)-camphor-10-sulfonic acid monohydrate | C10H18O5S | CID 12265361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solubility Profile of (1S)-(+)-10-Camphorsulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S)-(+)-10-Camphorsulfonic acid (CSA) in a range of common organic solvents. Understanding the solubility of this crucial chiral resolving agent and pharmaceutical intermediate is paramount for its effective use in synthesis, purification, and formulation development. This document collates available quantitative data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure. For a chiral compound like this compound, its solubility can be influenced by several factors including the polarity of the solvent, the potential for hydrogen bonding, the crystal lattice energy of the solute, and the temperature of the system.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures. This data is critical for designing crystallization processes, preparing solutions of known concentrations, and predicting the behavior of CSA in different solvent systems.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Esters | ||

| Ethyl Acetate | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| Methyl Acetate | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| n-Butyl Acetate | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| Isopropyl Acetate | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| Carboxylic Acids & Anhydride | ||

| Glacial Acetic Acid | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| Acetic Anhydride | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results | |

| Propionic Acid | 293.15 | Data not available in search results |

| 298.15 | Data not available in search results | |

| 303.15 | Data not available in search results | |

| 308.15 | Data not available in search results | |

| 313.15 | Data not available in search results |

Note: The quantitative data in this table is based on a study titled "Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents". The actual values were not available in the provided search results and are pending access to the full-text article. The table structure is provided as a template for the expected data.

Experimental Protocol for Solubility Determination

The following is a representative experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gravimetric analysis. This method is a common and reliable technique for generating accurate solubility data.

1. Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Thermostatic water bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Syringe with a filter (0.45 µm)

-

Drying oven

2. Procedure:

-

An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath, for a sufficient time to ensure equilibrium is reached (typically several hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant saturated solution is carefully withdrawn using a pre-weighed syringe fitted with a filter to remove any undissolved solid particles.

-

The mass of the withdrawn saturated solution is accurately determined.

-

The collected sample is then transferred to a pre-weighed container and dried in an oven at a suitable temperature until a constant weight is achieved. This removes the solvent, leaving only the dissolved this compound.

-

The mass of the dried solid is measured.

-

The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dried this compound

-

M_solute is the molar mass of this compound (232.30 g/mol )

-

m_solvent is the mass of the solvent in the sample (mass of the saturated solution - mass of the solute)

-

M_solvent is the molar mass of the respective solvent

-

3. Data Validation:

-

The experiment is repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

The average solubility and standard deviation are calculated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in various organic solvents. For specific applications, it is recommended to consult the primary literature for detailed quantitative data and to perform experimental verification under the conditions relevant to your process.

Stability and Storage of (1S)-(+)-10-Camphorsulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1S)-(+)-10-Camphorsulfonic acid (CSA). The information is compiled from publicly available safety data sheets, chemical supplier specifications, and general knowledge of the chemical properties of sulfonic acids. This document is intended to serve as a valuable resource for professionals handling this compound in research, development, and manufacturing environments.

Chemical and Physical Properties

This compound is a strong organic acid widely used as a resolving agent for chiral amines and in organic synthesis.[1] It is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₆O₄S | [1] |

| Molecular Weight | 232.30 g/mol | [1][3] |

| Melting Point | Decomposes at 195-206°C | [2][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in water | [2][4] |

| pKa | ~1.2 | [4] |

Stability Profile

This compound is generally considered a stable compound under recommended storage conditions.[2][4] However, its stability can be compromised by several factors, including moisture, high temperatures, and incompatible materials.

Hygroscopicity

Thermal Stability

This compound decomposes at its melting point (approximately 195-206°C).[2][4] While detailed thermal analysis data such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this specific compound are not widely published, the decomposition temperature indicates a practical limit for its handling and processing in high-temperature applications.

Incompatibilities

To ensure the stability and safety of this compound, contact with the following substances should be avoided:

-

Strong Oxidizing Agents: As a sulfonic acid, it can react exothermically with strong oxidizing agents.[2]

-

Strong Bases and Alkalis: Being a strong acid, it will react vigorously with strong bases and alkalis in a neutralization reaction, which can generate heat.[2][5]

-

Reactive Metals: It may react with certain metals, such as mild steel and galvanized steel, to produce flammable hydrogen gas.[5]

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Key factors that can lead to the degradation or instability of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf life of this compound. The following conditions are recommended based on information from various suppliers.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | References |

| Temperature | Store in a cool place. Some suppliers recommend storage at +2°C to +8°C or below +30°C. | [4] |

| Atmosphere | Store under a dry, inert atmosphere if possible. | [2] |

| Container | Keep container tightly closed. | [2] |

| Location | Store in a well-ventilated area. | [4] |

| Incompatibilities | Segregate from incompatible materials such as strong bases and oxidizing agents. | [2][5] |

The logical workflow for ensuring the stability of this compound through proper storage and handling is depicted below.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols for stress testing.

4.1.1. Hydrolytic Degradation

-

Protocol: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.

-

Conditions: Store the solutions at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Analysis: Analyze samples at various time points by a suitable stability-indicating method (e.g., HPLC) to determine the extent of degradation.

4.1.2. Oxidative Degradation

-

Protocol: Prepare a solution of this compound in a suitable solvent and treat it with an oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Conditions: Maintain the solution at room temperature or slightly elevated temperature for a specified duration.

-

Analysis: Monitor the degradation of the parent compound and the formation of degradation products using an appropriate analytical technique.

4.1.3. Thermal Degradation

-

Protocol: Expose the solid this compound to dry heat in a temperature-controlled oven.

-

Conditions: The temperature should be below the melting/decomposition point (e.g., 105°C). The duration of exposure can vary.

-

Analysis: Assess the purity of the stressed sample against an unstressed control.

4.1.4. Photostability

-

Protocol: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Conditions: Use a suitable photostability chamber. Protect a portion of the sample with aluminum foil to serve as a dark control.

-

Analysis: Compare the light-exposed samples with the dark control to evaluate the impact of light.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

4.2.1. Example HPLC Method While a fully validated stability-indicating method for this compound is not available in the public domain, the following method for the analysis of camphorsulfonic acid can serve as a starting point for method development and validation.[6][7]

-

Chromatographic Column: Anion-exchange column (e.g., Amaze TH, 4.6 x 150 mm, 5 µm).[6][7]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4).[6]

-

Detection: UV detection is suitable for this compound. A patent suggests a detection wavelength between 210-400 nm, with a preference for 280-290 nm.[7]

-

Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are its hygroscopic nature and its incompatibility with strong bases and oxidizing agents. To ensure its long-term stability and purity, it is imperative to store it in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials. While specific degradation pathways and kinetics for this molecule are not extensively documented in publicly accessible literature, the application of standard forced degradation protocols and the development of a validated stability-indicating HPLC method are essential for a comprehensive understanding of its stability profile in various pharmaceutical and chemical applications.

References

- 1. scbt.com [scbt.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. (1S)-(+)-10-カンファースルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. DL-10-CAMPHORSULFONIC ACID Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. helixchrom.com [helixchrom.com]

- 7. CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof - Google Patents [patents.google.com]

safety and handling of (1S)-(+)-10-Camphorsulfonic acid in the lab

An In-depth Technical Guide to the Safe Handling of (1S)-(+)-10-Camphorsulfonic Acid in the Laboratory

Introduction

This compound (CSA), a chiral sulfonic acid derived from camphor, is a versatile reagent in organic synthesis and pharmaceutical development. It serves as an effective resolving agent for chiral amines and other cations, and as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds crucial for drug development.[1][2] This guide provides a comprehensive overview of the safety protocols and handling procedures necessary for the safe use of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[3] It is a corrosive solid that can cause severe skin burns and serious eye damage.[3][4][5] The material may also be corrosive to metals.[1] While it is combustible, it presents a slight fire hazard when exposed to heat or flame.[3]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆O₄S | [4] |

| Molecular Weight | 232.30 g/mol | [4][5] |

| Appearance | White, deliquescent crystalline powder | [3] |

| Melting Point | 196-200 °C (decomposes) | [4] |

| Solubility | Soluble in water | [1][3] |

| Stability | Stable under normal conditions. Hygroscopic. | [8] |

Toxicological Data and Exposure Limits

Exposure to this compound can lead to significant health effects. Ingestion can cause severe chemical burns in the mouth and gastrointestinal tract.[3][4] Direct contact with the skin or eyes will result in severe burns.[3][4] Inhalation of dust can irritate the respiratory tract, potentially causing lung damage with severe over-exposure.[3][4]

| Parameter | Value | Species | Reference |

| LD50 (Subcutaneous) | 2502 mg/kg | Mouse | [3][5] |

| No-Observed-Adverse-Effect Level (NOAEL) | 25 mg/kg bw/day | Rat (90-day study) | [6][7] |

Occupational Exposure Limits: While specific exposure limits for this compound have not been established, limits for particulates not otherwise regulated (PNOR) can be applied.[3]

| Agency | Limit | Notes | Reference |

| OSHA PEL (Table Z-3) | 5 mg/m³ | Respirable fraction | [3] |